molecular formula C15H11ClFN5O B12187303 2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12187303
M. Wt: 331.73 g/mol
InChI Key: HNBSMTSFDGKKOC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Introduction of the chloro and fluorobenzyl groups.

    Cyclization: Formation of the tetrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H11ClFN5O

Molecular Weight

331.73 g/mol

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11ClFN5O/c16-13-6-5-11(22-9-19-20-21-22)7-12(13)15(23)18-8-10-3-1-2-4-14(10)17/h1-7,9H,8H2,(H,18,23)

InChI Key

HNBSMTSFDGKKOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)F

Origin of Product

United States

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